molecular formula C12H18Br2FN B1378137 (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide CAS No. 1394041-40-7

(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide

Cat. No. B1378137
CAS RN: 1394041-40-7
M. Wt: 355.08 g/mol
InChI Key: RDLQFHYOMSCLEE-UHFFFAOYSA-N
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Description

“(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide” is a chemical compound with the molecular formula C12H18Br2FN and a molecular weight of 355.09 . It is listed under the CAS No. 1394041-40-7 .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromobutyl group, a fluorophenyl group, and a methylamine group, all connected by single bonds . The presence of bromine and fluorine atoms could potentially influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . These properties would need to be determined experimentally.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Researchers have developed novel ketamine derivatives for potential therapeutic applications, highlighting a multi-step synthesis process involving the use of bromo and fluoro substituted compounds similar to the target molecule. One such study presented the synthesis of 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, emphasizing the strategic incorporation of fluorine and bromine atoms for creating new pharmacologically active molecules (Moghimi, A., Rahmani, S., Zare, R., & Sadeghzadeh, M., 2014).

Antibacterial Research

In the quest for new antibacterial agents, the alkylation of 4-aryldiazenylpyrazoles using compounds with bromo and fluoro substituents has shown modest activity against bacteria, demonstrating the potential of these compounds in developing new antibacterial drugs (Ivanova, A., Burgart, Y., & Saloutin, V. I., 2013).

Fluorescent Probes for Biological and Environmental Analysis

A study explored the synthesis of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, utilizing a compound with a bromo substituent as part of the recognition site. This probe exhibits low cytotoxicity and high selectivity, suitable for environmental monitoring and biological imaging (Zhu, M., Xu, Y., Sang, L., Zhao, Z., Wang, L., Wu, X., Fan, F., Wang, Y., & Li, H., 2019).

Biocatalysis and Green Chemistry

Research into the biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and related chemicals highlights the application of bromo-substituted compounds in synthesizing intermediates for statin compounds. This demonstrates the use of environmentally friendly processes for producing pharmaceutically relevant molecules (Asako, H., Shimizu, M., & Itoh, N., 2009).

Advanced Materials and Sensing Technologies

A novel approach to using N-benzyl derivatives of polyamines, including those with bromo and fluoro substituents, as vectors for boron and fluorine in cancer therapy and imaging has been researched. This study underscores the utility of such compounds in developing diagnostic and therapeutic agents (Martin, B., Possémé, F., Le Barbier, C., Carreaux, F., Carboni, B., Seiler, N., Moulinoux, J., & Delcros, J., 2001).

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) information for this compound may be available from the manufacturer or supplier . It’s important to handle all chemical compounds with appropriate safety precautions.

properties

IUPAC Name

4-bromo-N-[(4-fluorophenyl)methyl]-N-methylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN.BrH/c1-15(9-3-2-8-13)10-11-4-6-12(14)7-5-11;/h4-7H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLQFHYOMSCLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCBr)CC1=CC=C(C=C1)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide

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